Hydroxyacetone phosphate
Description
Significance of Triose Phosphates in Core Metabolic Pathways
Dihydroxyacetone phosphate (B84403) is a member of the triose phosphate family, which also includes its isomer, glyceraldehyde 3-phosphate (G3P). britannica.com These three-carbon sugar phosphates are fundamental to several core metabolic pathways, ensuring the efficient flow of carbon and energy within the cell. fiveable.me
The interconversion between DHAP and G3P is a critical reaction catalyzed by the enzyme triose phosphate isomerase (TPI). fiveable.mefiveable.me This reversible isomerization is essential because while both triose phosphates are formed from the breakdown of fructose (B13574) 1,6-bisphosphate in glycolysis, only G3P can proceed directly into the subsequent energy-yielding steps of the pathway. wikipedia.orgprutor.ai The rapid conversion of DHAP to G3P ensures that the carbon from glucose is fully utilized for ATP production. fiveable.me
The significance of triose phosphates extends beyond glycolysis:
Gluconeogenesis: In the synthesis of glucose from non-carbohydrate precursors, the interconversion of DHAP and G3P is a key step. fiveable.me
Pentose (B10789219) Phosphate Pathway (PPP): DHAP is involved in this pathway, which is crucial for producing NADPH for reductive biosynthesis and for maintaining the cell's redox balance. fiveable.metaylorandfrancis.com
Calvin Cycle: In photosynthetic organisms, DHAP is a product of the reduction of 1,3-bisphosphoglycerate and is used to regenerate ribulose 5-phosphate, the primary CO₂ acceptor in the cycle. wikipedia.orgacs.org
Lipid Synthesis: DHAP serves as a precursor for the glycerol (B35011) backbone of triglycerides and phospholipids (B1166683). It can be reduced to glycerol 3-phosphate, which is essential for the synthesis of these lipids in adipose cells and other tissues. fiveable.meprutor.aitaylorandfrancis.com
Other Metabolic Roles: DHAP is also a precursor to methylglyoxal (B44143), a reactive dicarbonyl, and is involved in ether-lipid biosynthesis in some organisms like the parasite Leishmania mexicana. wikipedia.orgclinmedjournals.org
The central role of DHAP in these interconnected pathways highlights its importance in maintaining cellular energy homeostasis and providing essential precursors for biosynthesis. fiveable.metaylorandfrancis.com
Historical Perspectives on Dihydroxyacetone Phosphate Research
The scientific journey to understand dithis compound is intertwined with the elucidation of fundamental metabolic pathways. While its parent molecule, dihydroxyacetone (DHA), was recognized as a skin-coloring agent by German scientists in the 1920s, the biological significance of its phosphorylated form, DHAP, became apparent through studies of glycolysis. wikipedia.orgwikidoc.org
A pivotal moment in DHAP research was the description of triosephosphate isomerase (TPI) deficiency in 1965. plos.orgwikipedia.org This rare autosomal recessive disorder, characterized by a marked accumulation of DHAP in erythrocytes, underscored the critical role of the enzyme in preventing the buildup of this substrate. plos.orgwikipedia.org The discovery of this glycolytic enzymopathy, the most severe of its kind, brought significant attention to the metabolic consequences of disrupted triose phosphate metabolism. wikipedia.orgbrieflands.com
Early chemical synthesis of DHAP was also a focus of research, with initial methods for its preparation being developed to facilitate enzymatic studies. acs.org For instance, research in the 1950s by Hermann O. L. Fischer and Clinton E. Ballou detailed a chemical synthesis route for DHAP. These foundational synthetic efforts were crucial for allowing researchers to probe the function of enzymes that utilize DHAP as a substrate, such as aldolase (B8822740) and α-glycerophosphate dehydrogenase. acs.orgnih.gov Eva Wittgenstein's research in the 1950s on using DHA for glycogen (B147801) storage disease also inadvertently contributed to the understanding of its properties when spills were observed to brown the skin. wikipedia.orgwikidoc.org These historical milestones laid the groundwork for the modern understanding of DHAP's multifaceted roles.
Current Research Frontiers in Dithis compound Biochemistry and Synthetic Applications
Contemporary research continues to uncover new dimensions of DHAP's function and to harness its chemical potential in innovative ways. Key areas of active investigation include its role in cellular signaling and its application as a versatile tool in synthetic chemistry.
Biochemical Research: A significant recent discovery is the role of DHAP in cellular nutrient sensing. Research has shown that DHAP acts as a signal for glucose availability to the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. nih.gov The level of DHAP changes substantially with glucose availability, and its synthesis is sufficient to activate mTORC1 even when glucose is absent. nih.gov This finding provides a direct link between glycolytic flux and a major metabolic control pathway. Additionally, research into TPI deficiency continues, with studies suggesting that the pathology may arise not from the catalytic inactivity of mutant enzymes but from altered dimerization, which affects the enzyme's stability and function. plos.orgwikipedia.org
Synthetic Applications: In synthetic chemistry, DHAP is a highly valued three-carbon building block, particularly for the stereoselective synthesis of complex carbohydrates and their derivatives. acs.orgresearchgate.net Its utility stems from its role as the natural donor substrate for a class of enzymes known as DHAP-dependent aldolases. researchgate.netscience.gov These enzymes catalyze carbon-carbon bond formation with high stereocontrol, allowing access to a wide array of chiral molecules, including rare sugars and iminocyclitols, which have potential as antiviral, anticancer, and antidiabetic agents. core.ac.ukmdpi.com
A major challenge in using DHAP for synthesis is its inherent instability and high cost. researchgate.netmdpi.complos.org This has spurred significant research into developing efficient methods for its production. Current frontiers include:
Biocatalytic Cascades: Multi-enzyme, one-pot reaction systems are being engineered to produce DHAP in situ from inexpensive starting materials like glycerol or dihydroxyacetone. science.govplos.orgacs.org These cascades mimic metabolic pathways and can be coupled directly to the subsequent aldol (B89426) addition reaction, minimizing the decomposition of DHAP. plos.org
Enzyme Engineering: To circumvent the need for DHAP altogether, researchers are using directed evolution to alter the substrate specificity of DHAP-dependent aldolases, aiming to create variants that can accept the more stable and cheaper dihydroxyacetone (DHA) as a donor substrate. researchgate.netresearchgate.net
Improved Chemical Synthesis: Efforts continue to develop more efficient, scalable, and less hazardous chemical routes to stable DHAP precursors. mdpi.comresearchgate.net
These research efforts highlight the ongoing importance of dithis compound, bridging fundamental biochemistry with practical applications in biotechnology and medicine. researchgate.netscience.gov
Data Tables
Table 1: Key Metabolic Pathways Involving Dithis compound (DHAP)
| Metabolic Pathway | Role of Dithis compound (DHAP) | Key Associated Enzyme(s) |
|---|---|---|
| Glycolysis | Intermediate formed from fructose 1,6-bisphosphate; isomerized to glyceraldehyde 3-phosphate. wikipedia.org | Fructose-bisphosphate aldolase, Triosephosphate isomerase. wikipedia.orgoup.com |
| Gluconeogenesis | Precursor for glucose synthesis via conversion to glyceraldehyde 3-phosphate. fiveable.me | Triosephosphate isomerase, Fructose-1,6-bisphosphatase. core.ac.uk |
| Lipid Synthesis | Precursor for the glycerol backbone of triglycerides and phospholipids after reduction. fiveable.metaylorandfrancis.com | Glycerol 3-phosphate dehydrogenase. wikipedia.org |
| Calvin Cycle | Product of 1,3-bisphosphoglycerate reduction; used in regenerating Ribulose 5-phosphate. wikipedia.org | Fructose-1,6-bisphosphatase, Sedoheptulose bisphosphatase. core.ac.ukoup.com |
| Pentose Phosphate Pathway | Interacts with the pathway, contributing to the pool of intermediates. prutor.aitaylorandfrancis.com | Transaldolase, Transketolase. |
Table 2: Properties and Identifiers of Dithis compound
| Property | Value |
|---|---|
| Chemical Formula | C₃H₇O₆P |
| Anionic Formula | HOCH₂C(O)CH₂OPO₃²⁻ wikipedia.org |
| Molar Mass | 170.06 g/mol |
| Synonyms | DHAP, Glycerone phosphate wikipedia.org |
| Metabolic Precursor | Fructose 1,6-bisphosphate, L-Glycerol-3-phosphate wikipedia.org |
| Metabolic Products | Glyceraldehyde 3-phosphate, Glycerol 3-phosphate, Methylglyoxal wikipedia.orgclinmedjournals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
926-43-2 |
|---|---|
Molecular Formula |
C3H7O5P |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
2-oxopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
InChI Key |
YUDNQQJOVFPCTF-UHFFFAOYSA-N |
SMILES |
CC(=O)COP(=O)(O)O |
Canonical SMILES |
CC(=O)COP(=O)(O)O |
Other CAS No. |
926-43-2 |
Synonyms |
hydroxyacetone phosphate |
Origin of Product |
United States |
Biochemical Roles and Metabolic Interconnections of Dihydroxyacetone Phosphate
Central Role in Glycolytic Metabolism
DHAP is a key molecule in the glycolytic pathway, the central process for cellular energy production through the breakdown of glucose. wikipedia.orgbionity.com
Interconversion with Glyceraldehyde 3-Phosphate via Triosephosphate Isomerase
Of the two products formed from the cleavage of fructose-1,6-bisphosphate, only glyceraldehyde 3-phosphate can directly proceed to the next stage of glycolysis. wikipedia.org Dihydroxyacetone phosphate (B84403) is rapidly and reversibly converted into glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase (TPI or TIM). wikipedia.orgnih.govresearchgate.net This isomerization is a critical step that ensures that both three-carbon units derived from glucose can be catabolized to generate ATP. wikipedia.orgvarsitytutors.com Triosephosphate isomerase is a highly efficient enzyme, considered "catalytically perfect" as its reaction rate is limited only by the diffusion of its substrate into the active site. wikipedia.org The mechanism involves the formation of an enediol intermediate. wikipedia.org
Enzymatic Interconversion of Triose Phosphates
| Substrate | Enzyme | Product |
|---|---|---|
| Dihydroxyacetone phosphate | Triosephosphate isomerase | Glyceraldehyde 3-phosphate |
| Glyceraldehyde 3-phosphate | Triosephosphate isomerase | Dithis compound |
Involvement in Gluconeogenesis Pathways
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol (B35011), and certain amino acids. aklectures.com This process is essentially the reverse of glycolysis, although it utilizes distinct enzymes to bypass the irreversible steps of glycolysis. aklectures.com Dithis compound is a key intermediate in this pathway. aklectures.comnih.gov Precursors like glycerol are first converted to glycerol 3-phosphate and then oxidized to DHAP, which can then be used to synthesize glucose. wikipedia.orgaklectures.com Similarly, some amino acids can be metabolized to DHAP to enter the gluconeogenic pathway. aklectures.com The aldolase (B8822740) enzyme also catalyzes the reverse reaction in gluconeogenesis, combining DHAP and glyceraldehyde 3-phosphate to form fructose (B13574) 1,6-bisphosphate. wikipedia.orgpnas.org DHAP and its phosphorylated derivative, glycerol-3-phosphate, have been shown to inhibit key enzymes in gluconeogenesis, suggesting a regulatory role. nih.gov
Contribution to the Pentose (B10789219) Phosphate Pathway and Redox Balance
The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that generates NADPH and precursors for nucleotide biosynthesis. creative-proteomics.comcore.ac.uk While DHAP is not a direct intermediate of the main PPP, it is interconnected with it through glycolysis. The non-oxidative phase of the PPP can produce the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate. core.ac.uk Since DHAP is in equilibrium with glyceraldehyde 3-phosphate, the metabolic flux through the PPP can influence the levels of DHAP. wikipedia.org
Precursor Function in Glycerolipid Biosynthesis
Dithis compound is a fundamental precursor for the synthesis of glycerolipids, including triglycerides and phospholipids (B1166683). drugbank.comtaylorandfrancis.comcaymanchem.com There are two primary pathways for the initiation of glycerolipid synthesis, one of which directly utilizes DHAP. nih.gov
Formation of Glycerol 3-Phosphate for Lipid Synthesis
In one pathway, DHAP is reduced to glycerol 3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that typically uses NADH. wikipedia.orgbionity.comtaylorandfrancis.com Glycerol 3-phosphate then serves as the backbone for the synthesis of various lipids. wikipedia.orgtaylorandfrancis.com Alternatively, in what is known as the acyl-dithis compound pathway, DHAP is first acylated by an acyl-CoA to form acyl-dithis compound. nih.govumich.edu This intermediate is then reduced by an NADPH-dependent reductase to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid), which can then be further acylated to form phosphatidic acid, a key precursor for all glycerides and phosphoglycerides. nih.govumich.edu The acyl-DHAP pathway is particularly significant in certain tissues and cell types, such as in Ehrlich ascites tumor cells. nih.gov
Pathways for Glycerol 3-Phosphate Formation in Lipid Synthesis
| Starting Metabolite | Key Enzyme(s) | Product for Lipid Backbone | Cofactor |
|---|---|---|---|
| Dithis compound | Glycerol-3-phosphate dehydrogenase | Glycerol 3-phosphate | NADH |
| Dithis compound | DHAP acyltransferase, Acyl/alkyl DHAP NADPH oxidoreductase | 1-acyl-sn-glycerol-3-phosphate | NADPH |
Acyl Dithis compound Pathway in Glycerolipid Synthesis
The acyl dithis compound (DHAP) pathway represents an alternative route to the more universal glycerol-3-phosphate (GP) pathway for the biosynthesis of phosphatidic acid, a fundamental precursor for all glycerolipids. asm.org In this pathway, DHAP is first acylated by a long-chain fatty acyl-CoA to form acyl-DHAP. asm.orgpnas.org This intermediate is then reduced by an NADPH-dependent reductase to 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid), which can be further acylated to produce phosphatidic acid. pnas.org
Research has demonstrated the presence and significance of the acyl-DHAP pathway in various organisms, including mammals and yeast. nih.govnih.gov In mouse liver homogenates, this pathway plays a significant role in glycerolipid synthesis, and it is the dominant pathway in Ehrlich ascites tumor cells. nih.govpnas.org This dominance in certain tumor cells is linked to a reported deficiency in glycerol-3-phosphate dehydrogenase and a high content of glycerol ether lipids. nih.gov
Key enzymes in the acyl-DHAP pathway have been characterized in the yeast Saccharomyces cerevisiae. nih.gov Studies have confirmed the presence of both DHAP acyltransferase (DHAPAT) and sn-glycerol-3-phosphate acyltransferase (GPAT) in the total membrane fraction of this organism. nih.gov While sharing similarities in thermal stability and optimal temperature, these two acyltransferases differ in their optimal pH and sensitivity to inhibitors like N-ethylmaleimide. nih.gov Additionally, an acyl/alkyl DHAP reductase has been identified in yeast, which utilizes NADPH as a specific cofactor for the reduction of both acyl-DHAP and alkyl-DHAP. nih.gov The presence of these enzymes indicates that non-ether glycerolipids can be synthesized via the acyl-DHAP pathway in yeast. nih.gov
| Enzyme | Substrate(s) | Product(s) | Cofactor | Location/Organism |
| Dithis compound Acyltransferase (DHAPAT) | Dithis compound, Acyl-CoA | Acyl-dithis compound | - | Peroxisomes (mammals), Yeast membranes nih.govscholaris.ca |
| Acyl/Alkyl Dithis compound Reductase | Acyl-dithis compound | 1-acyl-sn-glycerol-3-phosphate | NADPH | Yeast membranes nih.gov |
Role in Ether-Lipid Biosynthesis
Dithis compound is the essential starting point for the biosynthesis of ether lipids, a class of glycerophospholipids characterized by an alkyl or alk-1-enyl group attached to the sn-1 position of the glycerol backbone via an ether linkage. researchgate.netscholaris.ca This process begins in the peroxisomes. scholaris.caresearchgate.net
The initial step is the acylation of DHAP by glyceronephosphate acyltransferase (GNPAT), also known as DHAPAT, to form acyl-DHAP. researchgate.netscholaris.ca In the second step, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, resulting in the formation of alkyl-dithis compound (alkyl-DHAP), the first ether lipid precursor. researchgate.net Subsequently, a reductase reduces the keto group at the sn-2 position of alkyl-DHAP to form 1-alkyl-sn-glycerol-3-phosphate (alkyl-LPA). researchgate.net This intermediate is then transported to the endoplasmic reticulum for further modifications, including acylation at the sn-2 position and head group attachment, ultimately leading to the formation of mature ether lipids like plasmalogens. researchgate.net
The biosynthesis of ether lipids in the protozoan parasite Leishmania mexicana also initiates with DHAP and follows a similar three-step sequence within specialized peroxisomes called glycosomes. nih.gov Studies have shown that glycosomes can synthesize acyl-DHAP, alkyl-DHAP, and acyl/alkyl-glycerol-3-phosphate. nih.gov In this organism, the DHAP acyltransferase and alkyl-DHAP synthase are located inside the glycosome, while the oxidoreductase is associated with the cytoplasmic face of the glycosomal membrane. nih.gov
Participation in the Calvin Cycle (Reductive Pentose Phosphate Cycle)
In photosynthetic organisms, dithis compound is a critical intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation. wikipedia.orgwikipedia.org During the reduction phase of the cycle, 3-phosphoglycerate (B1209933) (3-PG) molecules are converted into glyceraldehyde-3-phosphate (G3P). libretexts.org A portion of this G3P is then reversibly isomerized to DHAP by the enzyme triose phosphate isomerase. wikipedia.orglibretexts.org
DHAP, along with G3P, serves as a building block for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor of the cycle. wikipedia.orgwikipedia.org Specifically, DHAP participates in several key reactions:
An aldolase enzyme combines DHAP with a G3P molecule to form fructose-1,6-bisphosphate. wikipedia.orglibretexts.org
DHAP also combines with erythrose-4-phosphate, another cycle intermediate, in a reaction catalyzed by aldolase to produce sedoheptulose-1,7-bisphosphate. wikipedia.orglibretexts.org
These reactions are essential for rearranging the carbon skeletons of the triose phosphates to regenerate the five-carbon RuBP, allowing the cycle to continue. For every three molecules of CO2 fixed, a net gain of one G3P molecule is produced, which can be converted to DHAP and then used for the synthesis of carbohydrates like starch and sucrose. wikipedia.org
Metabolic Linkages with Glycerol and Dihydroxyacetone Assimilation
Dithis compound provides a crucial link between carbohydrate metabolism (glycolysis) and the assimilation of glycerol and dihydroxyacetone (DHA). wikipedia.orgwikipedia.org
Organisms can utilize dihydroxyacetone as a carbon source by first phosphorylating it to DHAP. ebi.ac.ukfrontiersin.org This reaction is catalyzed by dihydroxyacetone kinase (DAK). ebi.ac.uk There are two major families of DAKs. frontiersin.org One family, found in eukaryotes and some bacteria like Citrobacter freundii, is ATP-dependent. nih.govebi.ac.uk The other, found only in bacteria and archaea, such as Escherichia coli, uses a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). nih.gov
In E. coli, the DAK is a complex of three subunits (DhaK, DhaL, and DhaM) that ultimately uses PEP as the phosphoryl donor. nih.govasm.org In contrast, the DAK from C. freundii is a single-subunit enzyme that uses ATP. nih.gov Some DAK family enzymes exhibit broad substrate specificity, phosphorylating other small sugars in addition to DHA. ebi.ac.ukebi.ac.uk In some organisms, glycerol kinase can also phosphorylate DHA, though often with a lower affinity than DAK. frontiersin.orgasm.org
Glycerol-3-phosphate dehydrogenase (GPDH) catalyzes the reversible interconversion of DHAP and L-glycerol-3-phosphate, using NAD+/NADH as a cofactor. wikipedia.orgwikipedia.orgcreative-enzymes.com This reaction is a pivotal link between carbohydrate and lipid metabolism. wikipedia.org
The direction of the reaction depends on the metabolic state of the cell:
Glycerol entry into glycolysis: Glycerol derived from the breakdown of triglycerides is phosphorylated to glycerol-3-phosphate. GPDH then oxidizes glycerol-3-phosphate to DHAP, which can enter the glycolytic pathway. wikipedia.orgwikipedia.org
Glycerolipid synthesis: In adipose cells, DHAP derived from glycolysis is reduced by GPDH to L-glycerol-3-phosphate. wikipedia.org This provides the activated glycerol backbone required for the synthesis of new triglycerides. wikipedia.orgtaylorandfrancis.com
This reversible reaction is also central to the glycerol-3-phosphate shuttle, a mechanism used in certain tissues like skeletal muscle and the brain to transport reducing equivalents (as NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.orgwikipedia.org Cytosolic GPDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. wikipedia.org A mitochondrial isoform of GPDH then re-oxidizes the glycerol-3-phosphate back to DHAP, transferring electrons to FAD to form FADH2 within the mitochondria. wikipedia.orgwikipedia.org
Role in Alternative C3 Metabolism and Related Biotransformations
Dithis compound is a versatile C3 building block in both natural and synthetic biochemical pathways. researchgate.netresearchgate.net Its central position in metabolism makes it a key precursor for various biotransformations. For instance, DHAP is a precursor to methylglyoxal (B44143), a reactive dicarbonyl species. wikipedia.org
In biotechnology, DHAP is a valuable substrate for aldolase enzymes in stereoselective carbon-carbon bond formation, enabling the synthesis of various complex carbohydrates and chiral compounds. researchgate.net Dihydroxyacetone kinase from organisms like Citrobacter freundii is used to produce DHAP from the more readily available dihydroxyacetone. researchgate.net This enzymatic production of DHAP is crucial because chemically synthesized DHAP is often expensive and unstable, limiting its large-scale application. researchgate.net
Furthermore, engineered metabolic pathways leverage DHAP for the production of value-added chemicals. One potential biotechnological route involves the conversion of DHAP to 2-oxopropanal (methylglyoxal), which can then be used to produce the commodity chemical 1,2-propanediol. wikipedia.org Engineered in vitro enzymatic pathways have also been designed to utilize C1 compounds (like CO2 converted to formaldehyde) to produce C3 compounds such as glyceraldehyde-3-phosphate and DHAP, which can then be used to synthesize products like starch. sciepublish.com
Conversion to 2-Oxopropanal and Methylglyoxal
Dithis compound (DHAP) can be converted into methylglyoxal, also known as 2-oxopropanal, through both enzymatic and non-enzymatic pathways. nih.govwikipedia.org This conversion represents a significant branch from the central glycolytic pathway and has implications for cellular metabolism and stress responses. wikipedia.orgfrontiersin.org
The primary enzymatic route involves the action of methylglyoxal synthase (MGS). wikipedia.orgasm.orgnih.gov This enzyme catalyzes the irreversible conversion of DHAP to methylglyoxal and inorganic phosphate. asm.orgebi.ac.uk This pathway is considered an alternative to the action of triosephosphate isomerase, which typically converts DHAP to glyceraldehyde 3-phosphate. asm.orgwikipedia.org The activity of MGS is notably regulated by phosphate concentrations; high levels of inorganic phosphate act as an allosteric inhibitor, suggesting that the methylglyoxal bypass may be more active under phosphate-limiting conditions. asm.orgebi.ac.uk Conversely, high concentrations of DHAP stimulate the activity of methylglyoxal synthase. wikipedia.org
The formation of methylglyoxal from DHAP is a critical process, as methylglyoxal is a reactive and cytotoxic compound. wikipedia.orgebi.ac.uk Its accumulation can lead to the formation of advanced glycation end products (AGEs) by reacting with proteins, lipids, and nucleic acids. nih.govmdpi.com Consequently, cells have evolved detoxification mechanisms, primarily the glyoxalase system, to manage methylglyoxal levels. frontiersin.orgoup.com
The conversion of DHAP to methylglyoxal serves various physiological roles. It is thought to be a mechanism to alleviate the stress of elevated sugar phosphate concentrations. wikipedia.org The release of inorganic phosphate during this conversion can also replenish cellular phosphate pools, which is particularly important when phosphate levels are low and the activity of glyceraldehyde 3-phosphate dehydrogenase is inhibited. wikipedia.org
Research Findings on Methylglyoxal Synthase
Research on methylglyoxal synthase from various organisms has provided insights into its kinetic properties and regulation. For instance, the enzyme from Clostridium acetobutylicum has been characterized extensively.
Clostridium acetobutylicum| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 7.5 | asm.org |
| Km for DHAP | 0.53 mM | asm.org |
| Vmax | 1.56 mmol min-1 µg-1 | asm.org |
Enzymatic Transformations and Catalytic Mechanisms Involving Dihydroxyacetone Phosphate
Enzymology of Dihydroxyacetone Phosphate (B84403) Interconversions
The metabolic fate of dihydroxyacetone phosphate is largely determined by the action of specific enzymes that catalyze its interconversion with other three-carbon sugar phosphates. These transformations are central to glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway. The enzymes involved have evolved sophisticated catalytic strategies to handle the specific chemical challenges posed by their substrates, ensuring the seamless flow of metabolites through these critical pathways.
Triosephosphate isomerase (TIM) is a highly efficient enzyme that catalyzes the reversible isomerization of dithis compound (DHAP) to D-glyceraldehyde-3-phosphate (GAP). nih.govebi.ac.uk This reaction is a critical step in glycolysis, ensuring that both triose phosphates generated from the cleavage of fructose-1,6-bisphosphate can be further metabolized to produce ATP. mdpi.com The catalytic mechanism of TIM is a classic example of acid-base catalysis. numberanalytics.com
The active site of TIM features several key residues, including an essential catalytic glutamate (B1630785) (Glu165 in chicken TIM) that acts as a general base, abstracting a proton from the C1 carbon of DHAP. nih.govebi.ac.ukbiorxiv.org This abstraction is facilitated by electrophilic catalysis from a nearby histidine residue (His95), which polarizes the carbonyl group of DHAP and stabilizes the resulting enediolate intermediate. ebi.ac.ukacs.org The active site also contains a flexible loop (loop-6) that closes over the substrate upon binding, creating a sequestered environment that prevents the elimination of the phosphate group and stabilizes the transition state. nih.govebi.ac.uk
Mutational analysis has been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism. Studies involving the mutation of the catalytic glutamate or histidine have demonstrated their critical importance for enzymatic activity. For instance, replacing the catalytic glutamate with a non-basic residue dramatically reduces the enzyme's catalytic efficiency. Similarly, mutations in loop-6 can affect substrate binding and the conformational changes necessary for catalysis. nih.gov These studies have provided a detailed understanding of how TIM achieves its remarkable catalytic perfection.
Table 1: Key Residues in Triosephosphate Isomerase Catalysis
| Residue (Chicken TIM) | Role in Catalysis |
|---|---|
| Glu165 | Acts as the catalytic base, abstracting a proton from DHAP. nih.govebi.ac.ukbiorxiv.org |
| His95 | Provides electrophilic catalysis, polarizing the substrate's carbonyl group and stabilizing the enediolate intermediate. ebi.ac.ukacs.org |
| Asn11 | Contributes to the stabilization of the enediolate intermediate. nih.gov |
| Lys13 | Involved in stabilizing the enediolate intermediate and the phosphate group of the substrate. nih.gov |
Fructose-1,6-bisphosphate aldolase (B8822740) (FBA) is a key enzyme in both glycolysis and gluconeogenesis, catalyzing the reversible aldol (B89426) cleavage of fructose-1,6-bisphosphate (FBP) into dithis compound (DHAP) and glyceraldehyde-3-phosphate (GAP). proteopedia.orgebi.ac.uk There are two major classes of FBA, each employing a different catalytic mechanism. mdpi.comnih.gov
Class I aldolases, typically found in animals and plants, utilize a Schiff base mechanism. mdpi.comnih.gov In the cleavage direction, the reaction begins with the formation of a Schiff base between the keto group of FBP and the ε-amino group of a conserved lysine (B10760008) residue (Lys229 in rabbit muscle aldolase) in the active site. proteopedia.orgebi.ac.uk This is followed by the deprotonation of a hydroxyl group and subsequent C-C bond cleavage, releasing GAP. The remaining enamine intermediate is then hydrolyzed to release DHAP and regenerate the free enzyme. libretexts.org
Class II aldolases, common in bacteria and fungi, are metalloenzymes that require a divalent metal ion, typically Zn²⁺, for activity. nih.govfrontiersin.org The metal ion acts as a Lewis acid, polarizing the carbonyl group of DHAP to facilitate the formation of an enolate intermediate. frontiersin.org This enolate then attacks the carbonyl carbon of GAP in the condensation direction. libretexts.org The reaction is stereospecific, with the enzyme controlling the facial selectivity of the nucleophilic attack. nih.gov
Glycerol-3-phosphate dehydrogenase (GPDH) catalyzes the reversible NAD⁺-dependent oxidation of glycerol-3-phosphate (G3P) to dithis compound (DHAP). uniprot.orgnih.gov This enzyme plays a crucial role in lipid metabolism, glycolysis, and the glycerol (B35011) phosphate shuttle. GPDH exhibits high specificity for its substrates, sn-glycerol 3-phosphate and NAD(H). nagase.com
The catalytic mechanism involves the transfer of a hydride ion from the C1 of G3P to the C4 of the nicotinamide (B372718) ring of NAD⁺. The active site of human liver GPDH contains several key residues that facilitate this reaction. Lys120 is positioned to act as a general acid, donating a proton to the carbonyl oxygen of DHAP during the reduction reaction. nih.govnih.gov The binding of the phosphate group of the substrate is critical for catalysis, inducing a conformational change that properly orients the substrate and catalytic residues in the active site. nih.govacs.org
Mutagenesis studies have highlighted the importance of specific residues. For example, mutation of Lys120 significantly impairs catalytic activity, demonstrating its role in transition state stabilization. nih.gov The interaction between Lys120 and other residues, such as Asp260, is also crucial for maintaining the active site architecture and catalytic efficiency. nih.govacs.org
Table 2: Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase
| Substrate | Km |
|---|---|
| sn-Glycerol 3-phosphate | 1.4 x 10⁻² M (in the presence of 8.5 mM NAD⁺) nagase.com |
Dihydroxyacetone kinase (DHAK) catalyzes the phosphorylation of dihydroxyacetone (DHA) to form dithis compound (DHAP). csic.es This enzyme is particularly important in organisms that can utilize DHA as a carbon source. Unlike many kinases that use ATP directly as the phosphoryl donor, some DHAKs, like the one from Escherichia coli, employ a more complex phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). nih.govpnas.org
In the E. coli system, the DHAK is a complex of three proteins: DhaK, DhaL, and DhaM. nih.govpnas.orguniprot.org The phosphoryl group from PEP is transferred via a series of phosphorelay reactions involving other PTS proteins to DhaM. asm.org DhaM then phosphorylates DhaL, which in turn transfers the phosphate to DHA bound to DhaK. nih.govpnas.org A unique feature of this enzyme is the covalent binding of the DHA substrate to a histidine residue (His218) in the DhaK subunit, forming a hemiaminal intermediate. nih.govpnas.org This covalent attachment is proposed to optimally orient the substrate for the phosphoryl transfer. Mutational studies have identified other key residues, such as His56, involved in the formation of the covalent bond, and Asp109, which acts as a general base to activate the hydroxyl group of DHA for phosphorylation. nih.govpnas.org Directed evolution has also been used to alter the phosphoryl donor specificity of DHAK from ATP to inorganic polyphosphate. researchgate.net
Dithis compound Dependent Aldolases in Carbon-Carbon Bond Formation
DHAP-dependent aldolases are powerful biocatalysts for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. csic.esnih.gov These enzymes utilize DHAP as a nucleophilic donor to react with a wide variety of aldehyde acceptors, leading to the creation of two new stereocenters with high stereocontrol. plos.orgmdpi.com This stereoselectivity makes them highly valuable for the synthesis of complex molecules like carbohydrates and their derivatives. nih.govmdpi.com
The stereochemical outcome of the aldol addition reaction catalyzed by DHAP-dependent aldolases is determined by the specific enzyme used. mdpi.com Four main types of DHAP-dependent aldolases are known, each producing a different diastereomer of the resulting vicinal diol. nih.gov This enzymatic control over stereochemistry allows for the synthesis of a complete set of stereoisomers from achiral aldehyde acceptors. nih.gov
These enzymes have been successfully employed in the synthesis of rare sugars, iminosugars, and other polyhydroxylated compounds that are of interest for their potential biological activities. mdpi.comresearchgate.net For example, fructose-1,6-bisphosphate aldolase (FBA), rhamnulose-1-phosphate aldolase (RhuA), and fuculose-1-phosphate aldolase (FucA) have been used to synthesize novel acyclic nucleoside analogues. mdpi.com The substrate scope of these enzymes can be broad for the aldehyde acceptor, allowing for the generation of diverse molecular structures. frontiersin.orgrsc.org However, they are generally highly specific for DHAP as the donor substrate. nih.gov The development of multi-enzyme systems for the in situ generation of DHAP has been a key strategy to overcome the instability and cost of this substrate, enabling more practical applications of these aldolases in preparative synthesis. csic.esplos.org
Table 3: Stereoselectivity of DHAP-Dependent Aldolases
| Aldolase | Stereochemical Outcome (New Stereocenters) |
|---|---|
| Fructose-1,6-bisphosphate aldolase (FBA) | (3S, 4R) |
| Tagatose-1,6-bisphosphate aldolase (TDP) | (3S, 4S) |
| Rhamnulose-1-phosphate aldolase (RhuA) | (3R, 4S) researchgate.net |
Structural Biology of Dithis compound Interacting Enzymes
X-ray crystallography has provided atomic-level insights into how various enzymes recognize and bind dithis compound (DHAP). These studies are crucial for understanding catalytic mechanisms and for guiding protein engineering efforts.
Fructose-1,6-bisphosphate Aldolase (FBA): The crystal structure of FBA covalently bound to DHAP was determined by trapping the Schiff base intermediate. This structure revealed that the phosphate group of DHAP interacts with key residues, including Arg303, which acts as a "trigger" by binding the substrate's C6-phosphate and then the DHAP phosphate. The structure also implicates Asp33 in the C-C bond cleavage and Glu187 in the dehydration step of Schiff-base formation, elucidating a comprehensive catalytic mechanism for this Class I aldolase.
Dihydroxyacetone Kinase (DhaK): The X-ray structure of E. coli dihydroxyacetone kinase in complex with its product, DHAP, shows that the substrate binds in a hemiaminal linkage to an active-site histidine. This covalent linkage is proposed to be a mechanism for selecting short-chain carbonyl compounds and discriminating against structurally similar polyols like glycerol.
Quinolinate Synthase (NadA): In the crystal structure of Pyrococcus horikoshii NadA, DHAP is shown to chelate a [4Fe-4S] cluster through its keto and hydroxyl groups. The active site architecture suggests that the iron-sulfur cluster functions as a Lewis acid to facilitate the formation of an enediolate intermediate, a role analogous to the zinc ion in Class II aldolases.
Triosephosphate Isomerase (TIM): High-resolution crystal structures of the TIM-DHAP Michaelis complex have been obtained. These structures show the substrate bound in the active site with the enzyme's flexible loops in a closed conformation. The detailed view of the enzyme-substrate interactions, particularly the positioning of the catalytic glutamate residue (Glu165) relative to the C1 of DHAP, provides a structural basis for the initial proton transfer step in the isomerization reaction.
Recent advances in cryo-electron microscopy (cryo-EM) have enabled the structural determination of large, flexible complexes, including those involved in gene regulation. An integrative approach combining cryo-EM and X-ray crystallography has shed light on how DHAP modulates the interaction between a transcriptional regulator and its target DNA. researchgate.netnih.gov
The focus of this research has been the Central glycolytic genes Regulator (CggR) from Bacillus subtilis, a transcriptional repressor belonging to the SorC family. nih.gov CggR controls the expression of the gapA operon, which encodes key glycolytic enzymes. rcsb.org In the absence of specific glycolytic intermediates, CggR binds to its DNA operator sequence and represses transcription. nih.gov
A 2024 study by Šoltysová et al. used cryo-EM to investigate the architecture of the CggR-DNA complex. nih.govnih.gov The analysis revealed the precise molecular architecture of a CggR tetramer assembled on its full DNA operator. tandfonline.com This assembly consists of a dimer of dimers, which bridges two half-sites of the operator region.
Crucially, this and related studies confirmed that DHAP, along with fructose-1,6-bisphosphate (FBP), acts as an effector molecule for CggR. researchgate.netnih.gov The binding of these effector molecules to CggR induces subtle structural changes that reduce the protein's affinity for DNA, leading to the derepression of the gapA operon. researchgate.net Specifically, the binding of the effector disrupts the cooperative dimer-dimer interactions necessary for stable DNA binding. These cryo-EM insights provide a structural understanding of the derepression mechanism, illustrating how DHAP levels can directly influence gene expression to regulate the flow of metabolites through glycolysis. researchgate.netnih.gov
Enzyme Kinetics and Mechanistic Studies of Dithis compound Converting Systems
The enzymes that interconvert DHAP are central to metabolism and have been the subject of extensive kinetic and mechanistic investigation.
Triosephosphate Isomerase (TIM): TIM catalyzes the reversible isomerization of DHAP to D-glyceraldehyde 3-phosphate (GAP). It is renowned for being a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the diffusion of the substrate into the active site. The mechanism involves an enediol intermediate. A key catalytic residue, glutamate-165, acts as a general base to abstract a proton from C1 of DHAP, while a histidine residue (His95) acts as a general acid, donating a proton to the carbonyl oxygen to form the cis-enediol intermediate. The enzyme's active site features a flexible loop that closes over the bound substrate, shielding the unstable intermediate from the solvent.
DHAP-Dependent Aldolases: These enzymes catalyze aldol reactions and are categorized into two classes based on their mechanism. researchgate.net
Class I Aldolases: Found in animals and higher plants, these enzymes utilize a conserved lysine residue in the active site. researchgate.net The lysine forms a covalent Schiff base with the carbonyl group of DHAP, which then facilitates the deprotonation to form a nucleophilic enamine intermediate. researchgate.nettandfonline.com Fructose-1,6-bisphosphate aldolase is a classic example.
Class II Aldolases: Typically found in bacteria and fungi, these enzymes require a divalent metal cation, usually Zn²⁺, as a cofactor. researchgate.net The metal ion acts as a Lewis acid, polarizing the carbonyl group of DHAP and promoting the formation of an enolate nucleophile. researchgate.nettandfonline.com Rhamnulose-1-phosphate aldolase and fuculose-1-phosphate aldolase are examples of this class.
Kinetic parameters for several enzymes that utilize or produce DHAP have been determined, providing quantitative measures of their efficiency.
Table 2: Kinetic Parameters of Dithis compound Converting Enzymes This table is interactive. You can sort and filter the data.
| Enzyme | Organism | Substrate | K_m (mM) | V_max (μmol·min⁻¹·mg⁻¹) | k_cat/K_m (mM⁻¹·s⁻¹) | Reference(s) |
|---|---|---|---|---|---|---|
| Fuculose-1-phosphate Aldolase | Methanococcus jannaschii | DHAP | 0.09 | - | - | nih.gov |
| Fuculose-1-phosphate Aldolase | Methanococcus jannaschii | DL-Glyceraldehyde | 0.74 | - | - | nih.gov |
| Dihydroxyacetone Kinase | Citrobacter freundii | Dihydroxyacetone (DHA) | 0.00086 | 22 | 5.4 x 10⁴ | nih.gov |
| Dihydroxyacetone Kinase | Citrobacter freundii | ATP | 1.9 | 35 | 39.4 | nih.gov |
| Triosephosphate Isomerase | Yeast | DHAP | 1.2 | - | - | |
| Triosephosphate Isomerase | Yeast | D-Glyceraldehyde 3-phosphate (unhydrated) | 0.01 | - | ~2.4 x 10⁸ | |
| Glycerol-3-phosphate Oxidase (GlpO_Mg) | Mycoplasma gallisepticum | L-Glycerol-3-phosphate | 0.28 | 3.5 | 1.2 | nih.gov |
| Glycerol Kinase (GlpK_Tk) | Thermococcus kodakarensis | Glycerol | 0.09 | 0.17 | 0.18 | nih.gov |
| Glycerol Dehydrogenase (GldA) | Escherichia coli | Dihydroxyacetone (DHA) | 0.3 | - | 133 |
Advanced Synthetic Methodologies for Dihydroxyacetone Phosphate and Analogues
Chemical Synthesis Approaches for Dihydroxyacetone Phosphate (B84403)
Chemical synthesis strategies have historically focused on producing DHAP from various precursors, with an emphasis on creating stable intermediates to circumvent the inherent instability of the final product.
Synthesis from Dihydroxyacetone Precursors and Derivatives
Other chemical routes have utilized starting materials such as 3-chloro-1,2-propanediol, acetone, 1,3-dibromoacetone, and benzylglycidol. researchgate.net
Development of Storable Dihydroxyacetone Phosphate Precursors
A significant challenge in the synthesis and application of DHAP is its limited stability in solution. nih.gov To address this, a key strategy in chemical synthesis has been the development of stable, storable precursors that can be converted to DHAP immediately before use. nih.govethz.ch
One such precursor is dithis compound dimethyl acetal, which can be synthesized and stored in large quantities. This stable intermediate can then be hydrolyzed to DHAP by heating or acidification when needed. ethz.ch Another approach involves the synthesis of dibenzyl-3-benzylthis compound from glycidol. This stable stock material can be quantitatively hydrogenolyzed to DHAP, providing a product suitable for direct use in enzymatic reactions. ethz.ch These methods provide the advantage of having a readily available source of DHAP, though the yield of the final conversion step to DHAP can be moderate. ethz.ch
Optimization of Yield and Purity in Chemical Routes
Efforts to optimize chemical synthesis have focused on improving both the yield and purity of DHAP and its precursors. For instance, an improved route for phosphorylation using dibenzyl N,N-diethylphosphoramidite has been shown to produce the intermediate with a good yield of approximately 73%. ethz.ch
| Starting Material | Key Reagents/Steps | Precursor Formed | Overall Yield |
| Dihydroxyacetone dimer | Lipase AK, phosphorylation, hydrolysis | Dithis compound | 47% acs.org |
| Dihydroxyacetone | Dibenzyl N,N-diethylphosphoramidite | Phosphorylated intermediate | ~73% (intermediate) ethz.ch |
| Glycidol | Dibenzyl phosphate, TPAP/NMO | Dibenzyl-3-benzylthis compound | 74% ethz.ch |
Enzymatic and Chemo-Enzymatic Synthesis Strategies for Dithis compound
Enzymatic and chemo-enzymatic methods offer an alternative to purely chemical synthesis, often providing high specificity and milder reaction conditions. These strategies typically focus on the in situ generation of DHAP for immediate use in subsequent enzymatic reactions. nih.gov
Multi-Enzyme Cascade Reactions for In Situ Dithis compound Generation
Multi-enzyme cascade reactions have emerged as a powerful tool for the in situ production of DHAP, integrating its formation with subsequent catalytic steps. nih.gov These one-pot systems can involve up to seven enzymes operating simultaneously. nih.gov
There are three general enzymatic routes for the in situ formation of DHAP:
Phosphorylation of dihydroxyacetone (DHA) : This can be achieved using a glycerol (B35011) kinase coupled with a cofactor regeneration system, such as pyruvate kinase, to replenish ATP. researchgate.net
Oxidation of glycerol 3-phosphate : L-glycerol 3-phosphate, a stable compound, can be oxidized to DHAP using glycerol phosphate oxidase (GPO). researchgate.netethz.ch
Mimicking glycolysis : This approach involves the formation of DHAP from fructose (B13574) 1,6-bisphosphate through a coupled reaction catalyzed by aldolase (B8822740) and triosephosphate isomerase. researchgate.net
A notable example of a multi-enzyme system is the use of the acid phosphatase from Shigella flexneri (PhoN-Sf) with the inexpensive phosphate donor pyrophosphate (PPi). nih.gov This method was successfully demonstrated in a one-pot aldolase-catalyzed condensation reaction, where DHAP was generated and coupled to propionaldehyde, resulting in a 53% yield of the dephosphorylated end product. nih.gov In an optimized procedure, this system can produce up to 100 mM of DHAP in 6 hours with yields of 20% based on dihydroxyacetone and pyrophosphate. ethz.ch
The table below outlines different multi-enzyme systems for DHAP synthesis.
| Primary Substrate | Key Enzymes | Phosphate Donor | Product | Yield/Concentration |
| Dihydroxyacetone | Glycerol kinase, Pyruvate kinase | ATP (regenerated) | Dithis compound | - |
| L-Glycerol 3-phosphate | Glycerol phosphate oxidase, Catalase | - | Dithis compound | - |
| Dihydroxyacetone | Acid phosphatase (PhoN-Sf), Aldolase | Pyrophosphate | Dephosphorylated aldol (B89426) product | 53% (final product) nih.gov |
| Dihydroxyacetone | Acid phosphatase (PhoN-Sf) | Pyrophosphate | Dithis compound | 20% (100 mM) ethz.ch |
Phosphate Cycling Mechanisms in Enzymatic Production
In the context of DHAP synthesis, this often involves an ATP regeneration system. For instance, when glycerol kinase is used to phosphorylate DHA, the resulting ADP is converted back to ATP. This can be achieved using enzymes like pyruvate kinase, which transfers a phosphate group from a cost-effective donor such as phosphoenolpyruvate (B93156) to ADP. researchgate.net
A more direct approach to phosphate cycling is observed in systems that utilize alternative phosphate donors. The use of acid phosphatase with pyrophosphate as the phosphate donor is an example of a system that circumvents the need for ATP regeneration, thereby increasing efficiency. nih.gov
Biocatalytic Pathways for Sustainable Dithis compound Supply
The industrial application of enzymes that utilize Dithis compound (DHAP), such as DHAP-dependent aldolases, is largely dependent on the sustainable and economically viable availability of DHAP itself. While chemical synthesis routes exist, they often suffer from low yields, the need for toxic reagents, or complicated workup procedures. In contrast, biocatalytic pathways offer an attractive alternative, generating DHAP in situ from inexpensive, non-phosphorylated precursors using multi-enzyme cascades. These enzymatic routes are generally categorized into three main approaches: the phosphorylation of dihydroxyacetone (DHA), the oxidation of glycerol-3-phosphate, and multi-step systems that replicate parts of natural glycolysis.
One of the most common biocatalytic strategies involves the direct phosphorylation of dihydroxyacetone (DHA). This can be achieved using glycerol kinase, which transfers a phosphate group from ATP to DHA. A significant consideration in this and other ATP-dependent pathways is the high cost of ATP, which necessitates the implementation of an efficient ATP regeneration system. Pyruvate kinase or acetate (B1210297) kinase are often coupled into the reaction to continuously regenerate ATP from ADP, making the process more sustainable. An alternative approach circumvents the need for ATP regeneration by using cheaper phosphate donors. For instance, a bacterial acid phosphatase from Shigella flexneri can catalyze the trans-phosphorylation of DHA using pyrophosphate as the phosphate donor.
Another major biocatalytic route begins with glycerol, a readily available and inexpensive byproduct of the biodiesel industry. In this pathway, glycerol is first phosphorylated to L-glycerol-3-phosphate by glycerol kinase (GlpK). The resulting L-glycerol-3-phosphate, a stable intermediate, is then oxidized to DHAP. This oxidation step is typically catalyzed by L-glycerol-3-phosphate oxidase (GlpO), an enzyme that uses FAD as a cofactor. A critical component of this system is the addition of catalase, which decomposes the hydrogen peroxide byproduct generated during the oxidation, preventing the inactivation of the oxidase enzyme.
Finally, enzymatic cascades that mimic natural metabolic pathways, such as glycolysis, can be engineered for DHAP production. For example, fructose 1,6-bisphosphate can be cleaved by aldolase to produce DHAP and glyceraldehyde 3-phosphate. The glyceraldehyde 3-phosphate can then be converted to DHAP by triosephosphate isomerase, maximizing the yield from the starting material. These multi-enzyme, one-pot systems are advantageous as they allow for the direct use of the generated DHAP in subsequent reactions without the need for isolating the unstable intermediate.
| Biocatalytic Pathway | Key Enzymes | Starting Material(s) | Phosphate Donor | Advantages | Considerations |
| Phosphorylation of DHA | Glycerol Kinase, Pyruvate Kinase / Acetate Kinase | Dihydroxyacetone (DHA) | ATP (regenerated) | Direct route | Requires efficient ATP regeneration system |
| Phosphorylation of DHA | Acid Phosphatase | Dihydroxyacetone (DHA) | Pyrophosphate | Circumvents ATP regeneration | Yields can be moderate |
| Oxidation of Glycerol-3-Phosphate | Glycerol Kinase, L-Glycerol-3-Phosphate Oxidase, Catalase | Glycerol | ATP (regenerated) | Uses cheap starting material; stable intermediate | Multi-step; requires H₂O₂ removal |
| Glycolysis Mimic | Fructose-1,6-bisphosphate Aldolase, Triosephosphate Isomerase | Fructose 1,6-bisphosphate | N/A (Internal) | High conversion efficiency | Starting material can be costly |
Synthesis of Dithis compound Analogues for Mechanistic Probes
DHAP analogues are invaluable tools for probing the mechanisms of enzyme action, including transition state stabilization and substrate binding. By systematically modifying the structure of DHAP, researchers can investigate the specific interactions between the substrate and the enzyme's active site. Fluorinated analogues, in particular, have emerged as powerful mechanistic probes due to the unique properties of the fluorine atom.
Production of Fluorinated Dithis compound Analogues
The synthesis of fluorinated analogues of biological phosphates like DHAP leverages established methods in organofluorine chemistry. While a direct, one-step synthesis of fluorinated DHAP is complex, the production of these analogues can be achieved by introducing fluorine atoms at specific positions on the carbon backbone or by replacing oxygen atoms within the phosphate group.
One common strategy involves the replacement of a hydroxyl group with a fluorine atom. This can be accomplished through nucleophilic substitution reactions on a suitably protected precursor. Reagents like N,N-(diethylamino)sulfur trifluoride (DAST) are frequently used for deoxyfluorination of hydroxyl groups. For example, a protected dihydroxyacetone derivative could be selectively fluorinated at the C1 or C3 position before phosphorylation to yield the final fluorinated DHAP analogue. Another approach involves using fluoride donors, such as cesium fluoride (CsF), to displace a leaving group (e.g., a triflate) in an SN2 reaction, which proceeds with an inversion of configuration.
A second major strategy focuses on creating analogues of the phosphate moiety itself. The difluoromethylenephosphonate (-CF₂-PO₃²⁻) group is considered an excellent bioisostere of the natural phosphate group. It mimics the steric and electronic properties of a phosphate ester, with the electron-withdrawing fluorine atoms helping to mirror the pKa of the natural phosphate. However, these analogues are designed to be resistant to enzymatic hydrolysis, making them metabolically stable probes. The synthesis of such compounds is challenging but provides stable mimics for studying enzyme-substrate interactions.
| Analogue Type | Synthetic Strategy | Key Reagents/Methods | Resulting Moiety |
| C-F Backbone Analogue | Deoxyfluorination of Hydroxyl Group | DAST, PyFluor | -CHF- or -CF₂- |
| C-F Backbone Analogue | Nucleophilic Substitution | CsF, KHF₂ | -CHF- |
| Phosphate Moiety Analogue | Phosphonate Synthesis | Various | -CF₂-PO₃²⁻ |
Application of Analogues in Enzyme Active Site Analysis and Ligand Binding Studies
By synthesizing a series of analogues with fluorine at different positions, researchers can systematically probe the importance of specific hydroxyl groups for binding and catalysis. For example, if an enzyme's active site contains a hydrogen bond donor that interacts with the C1 hydroxyl of DHAP, replacing this hydroxyl with fluorine would disrupt that interaction, likely leading to a measurable decrease in binding affinity. Such studies help to map the critical contact points between the substrate and the enzyme.
Furthermore, the metabolic stability of fluorinated analogues, particularly phosphonate derivatives resistant to phosphatase activity, makes them ideal for structural studies. An enzyme can be co-crystallized with a non-hydrolyzable analogue, allowing for the determination of the three-dimensional structure of the enzyme-substrate complex. This provides a static snapshot of how the substrate binds in the active site, revealing the precise orientation of the substrate and its interactions with key amino acid residues. Ligand binding models, which describe the interaction of ligands with binding sites, can be refined using data from such analogues. The use of these probes is a cornerstone of mechanistic enzymology, enabling a detailed understanding that facilitates the rational design of enzyme inhibitors or the engineering of novel enzyme functionalities.
Analytical Techniques for Dihydroxyacetone Phosphate Research
Chromatographic and Mass Spectrometric Methods for Quantification and Profiling
Chromatographic separation coupled with mass spectrometric detection stands as a cornerstone for the sensitive and specific analysis of DHAP. These techniques are indispensable for both targeted quantification and broader metabolomic profiling.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for the quantitative analysis of DHAP in various biological samples, including red blood cells. nih.govspringernature.com This method offers high sensitivity and specificity, which is crucial for distinguishing DHAP from its isomer, glyceraldehyde-3-phosphate (G3P). nih.govspringernature.com A common approach involves reverse-phase chromatography, often using a C8 or C18 column, combined with an ion-pairing reagent like tributylamine to enhance the retention and separation of the negatively charged DHAP molecule. nih.govresearchgate.net
The mass spectrometer, frequently a time-of-flight (TOF) or triple quadrupole instrument, provides precise mass-to-charge ratio measurements for confident identification and quantification. nih.govspringernature.com Sample preparation for HPLC-MS analysis of DHAP typically involves a straightforward protein precipitation step to remove interfering macromolecules from the biological matrix. nih.govspringernature.com The development of robust HPLC-MS methods has been particularly valuable in the clinical context for studying disorders like triosephosphate isomerase (TPI) deficiency, where DHAP accumulates in erythrocytes. nih.govspringernature.comresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reverse-phase HPLC with a C8 column | nih.gov |
| Ion-Pairing Reagent | Tributylamine | nih.govresearchgate.net |
| Detection | Time-of-Flight Mass Spectrometry (TOF-MS) | nih.govspringernature.com |
| Sample Preparation | Protein Precipitation | nih.govspringernature.com |
| Application | Quantification of DHAP in human red blood cells | nih.govspringernature.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental technology in the field of metabolomics, enabling the simultaneous analysis of a multitude of metabolites, including DHAP, in a single sample. creative-proteomics.com This high-throughput capability is essential for gaining a comprehensive understanding of cellular metabolic states. creative-proteomics.com In metabolomics studies, LC-MS methods are employed to investigate the roles of DHAP in various metabolic pathways, such as glycolysis and lipid metabolism. creative-proteomics.commtoz-biolabs.com
The versatility of LC-MS allows for its application in diverse research areas, from studying the metabolic alterations in diseases like diabetes and cancer to assessing the effects of drugs on metabolic pathways. creative-proteomics.com The data generated from LC-MS-based metabolomics provides valuable insights into the regulation of metabolic networks and can aid in the identification of potential biomarkers and therapeutic targets. creative-proteomics.com The general workflow for such studies involves sample preparation, LC-MS analysis for data acquisition, and subsequent comprehensive data analysis to identify and quantify metabolites of interest. mtoz-biolabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules like DHAP. It is particularly valuable for in-solution studies and for tracing metabolic pathways.
NMR spectroscopy, particularly 1H and 13C NMR, can be used to monitor the presence and transformation of DHAP in solution. nih.gov This technique allows for the characterization of the different forms of related compounds, such as dihydroxyacetone (DHA), in aqueous solutions, including its monomeric, hydrated, and dimeric forms. nih.govacs.org Understanding the solution chemistry is crucial, as it is the monomeric form that is phosphorylated to DHAP within cells. acs.org NMR can track the conversion of substrates like glyceraldehyde to DHA and subsequently to DHAP in reaction mixtures, providing kinetic and mechanistic insights. nih.gov For instance, the conversion of isotopically labeled glyceraldehyde to labeled DHA can be readily monitored by the appearance of specific signals in the 1H and 13C NMR spectra. nih.gov
Metabolic flux analysis (MFA) using stable isotope tracers is a key technique for quantitatively studying the rates of metabolic reactions. nih.govresearchgate.net In this approach, cells are supplied with a substrate, such as glucose, that is labeled with a stable isotope like 13C. nih.govresearchgate.net As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates, including DHAP.
The pattern of isotope labeling in DHAP and other metabolites is then measured, typically by MS or NMR, and this information is used to infer the fluxes through the interconnected reactions of the metabolic network. nih.govarxiv.org For example, the labeling pattern of fructose-1,6-bisphosphate (FBP) can reveal the reversibility of the aldolase (B8822740) and triosephosphate isomerase reactions, which directly involve DHAP. nih.govresearchgate.net This approach provides a dynamic view of metabolism that is not attainable from simply measuring metabolite concentrations. nih.govresearchgate.net
| Technique | Principle | Information Gained | Reference |
|---|---|---|---|
| 13C Metabolic Flux Analysis (MFA) | Tracing the incorporation of 13C from labeled substrates into metabolites. | Quantitative rates (fluxes) of intracellular metabolic reactions. | nih.govresearchgate.net |
| Isotopic Tracers | Use of molecules like 1,2-13C2-glucose to introduce labels into the metabolic network. | Reveals pathway activity and reversibility of reactions involving DHAP. | nih.gov |
Spectrophotometric Assays for Enzyme Activity Measurement
Spectrophotometric assays are widely used for measuring the activity of enzymes that catalyze reactions involving DHAP. These assays are typically based on the change in absorbance of a specific chromophore that is coupled to the enzymatic reaction of interest. They are often simple, sensitive, and suitable for high-throughput screening. abcam.comabcam.com
For example, the activity of triosephosphate isomerase (TPI), which interconverts DHAP and G3P, can be measured in a coupled enzyme assay. abcam.comassaygenie.comsigmaaldrich.com In one direction of the reaction, TPI converts DHAP to G3P. The G3P is then utilized by a coupling enzyme, and the reaction progress is monitored by the change in absorbance of NADH at 340 nm. nih.gov Similarly, the activity of fructose-1,6-bisphosphate aldolase, which produces DHAP and G3P from FBP, can be assayed by coupling the production of DHAP to its conversion to L-α-Glycerol phosphate (B84403) by glycerol-3-phosphate dehydrogenase, which involves the oxidation of NADH to NAD+. eurekalert.orgwikipedia.org
These colorimetric or UV-based assays provide a convenient method for determining enzyme kinetics and for screening potential enzyme inhibitors. abcam.comeurekalert.org
Quantitative Analysis of Dihydroxyacetone Phosphate in Research Samples (e.g., cells, tissues, biofluids)
The quantitative analysis of dithis compound (DHAP) in diverse biological matrices is fundamental for elucidating its metabolic significance. The concentration of DHAP can vary significantly depending on the cell type, tissue, and physiological or pathological conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the accurate and sensitive quantification of DHAP. oncotarget.com This technique allows for the precise measurement of DHAP in complex mixtures, providing valuable data for metabolic research. oncotarget.com
Detailed Research Findings
Recent studies have utilized advanced analytical methods to determine the levels of DHAP in various research samples, shedding light on its involvement in metabolic regulation and disease.
A metabolomics study investigating diabetic kidney disease revealed significantly increased levels of several glycolysis intermediates, including DHAP, in the glomeruli of diabetic (db/db) mice compared to control (db/m) mice. This finding suggests a dysregulation of glycolysis in the kidneys of diabetic subjects, where the accumulation of metabolites like DHAP may contribute to the pathology of the disease. researchgate.net
In another study, the impact of dietary selenium on liver metabolism in pigs was examined. The results showed that a supranutritional selenium diet led to a significant increase in the relative abundance of DHAP in the liver compared to a selenium-adequate diet. This indicates that dietary components can directly influence the levels of key glycolytic intermediates.
Furthermore, research on human red blood cells has led to the development of specific HPLC-TOF-MS (High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry) methods for the quantification of DHAP. nih.gov This is particularly important for studying conditions like triosephosphate isomerase (TPI) deficiency, where an accumulation of DHAP is a key diagnostic marker. nih.gov
The following tables present data from these and other relevant research findings, illustrating the quantitative levels of DHAP in different biological samples.
Table 1: Relative Abundance of Dithis compound in Mouse Kidney Glomeruli
| Sample Group | Relative DHAP Level (Mean ± SEM) |
|---|---|
| Control (db/m mice) | 1.00 ± 0.15 |
| Diabetic (db/db mice) | 2.50 ± 0.30* |
Table 2: Relative Abundance of Dithis compound in Pig Liver with Different Selenium Diets
| Dietary Group | Relative DHAP Abundance (Arbitrary Units) |
|---|---|
| Selenium-Adequate | 100 |
| Selenium-Supranutritional | 360* |
Regulatory Mechanisms and Cellular Signaling Modulated by Dihydroxyacetone Phosphate
Gene Regulation and Transcriptional Control by Dihydroxyacetone Phosphate (B84403)
DHAP has been identified as a key effector molecule in the regulation of gene expression, particularly through its interaction with transcriptional repressors.
Research has highlighted DHAP's role as an effector molecule that can influence the activity of transcriptional regulators. oup.com In several bacteria, transcriptional regulators from the SorC family are known to repress genes involved in carbohydrate metabolism. oup.com Studies on GylR, an IclR family transcriptional regulator in Streptomyces clavuligerus, have shown that it represses the expression of the glycerol (B35011) utilization operon (glp) and its own gene (gylR). frontiersin.orgnih.gov Both DHAP and glycerol-3-phosphate have been identified as effector molecules that can induce the dissociation of GylR from its target DNA sequences, thereby derepressing gene expression. frontiersin.orgnih.gov This mechanism allows the cell to respond to the availability of glycerol and its metabolites.
Similarly, in Escherichia coli, the DhaR transcription factor, which is activated by dihydroxyacetone (DHA), controls the dhaKLM operon responsible for DHA phosphorylation to DHAP. asm.orgnih.gov The subunits of the dihydroxyacetone kinase, DhaK and DhaL, act as corepressor and coactivator, respectively, by binding to DhaR. nih.gov This intricate system demonstrates how DHAP levels can indirectly influence gene expression by modulating the activity of its associated kinase and transcription factor.
Furthermore, studies on a dihydroxyacetone phosphate (DHAP) shunt in some pathogenic E. coli strains have revealed transcriptional regulation sensitive to carbon source availability. osu.edu The expression of the DHAP shunt operon is significantly higher in the presence of 5-deoxy-D-ribose (a precursor that leads to DHAP formation) compared to glucose. osu.edu Deletion of a downstream transcription factor led to increased expression on glucose, suggesting it acts as a repressor. osu.edu This indicates a regulatory system where DHAP or its precursors can alleviate repression of specific metabolic pathways.
The molecular basis for DHAP-mediated gene regulation often involves allosteric binding to a transcriptional regulator, causing a conformational change that alters its DNA-binding affinity. In the case of GylR in Streptomyces, the binding of DHAP leads to the dissociation of the repressor from its operator sites on the DNA. frontiersin.orgnih.gov This derepression allows for the transcription of genes necessary for glycerol metabolism. frontiersin.org
In E. coli, the regulation of the dha operon is more complex, involving a protein-protein interaction cascade. The phosphorylation state of the DhaL subunit, influenced by the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), determines its ability to activate the DhaR transcription factor. nih.gov In the presence of DHA, DhaL is dephosphorylated and displaces the repressor subunit DhaK from DhaR, leading to transcriptional activation. nih.gov This illustrates a sophisticated mechanism where the cell integrates signals from both extracellular carbon sources (via the PTS) and intracellular metabolite levels (DHA/DHAP) to control gene expression.
Table 1: Examples of Dithis compound in Transcriptional Regulation
| Organism | Regulator | Target Genes | Effect of DHAP/Precursor |
|---|---|---|---|
| Streptomyces clavuligerus | GylR | glp operon, gylR | Induces dissociation of repressor |
| Escherichia coli | DhaR | dhaKLM operon | Indirectly influences via DhaK/DhaL |
Metabolite-Mediated Signaling Pathways Involving Dithis compound
DHAP acts as a critical signaling molecule, relaying information about cellular metabolic status to key regulatory kinases and signaling networks, particularly in the context of nutrient availability and photosynthesis.
The Target of Rapamycin (B549165) (TOR) kinase is a highly conserved master regulator of cell growth that responds to nutrient and energy signals. nih.gov Recent studies have pinpointed DHAP as a key glucose-derived metabolite that signals glucose availability to the mTOR Complex 1 (mTORC1). nih.govbiorxiv.org In human cells, it was demonstrated that mTORC1 senses a glycolytic intermediate produced downstream of aldolase (B8822740) and upstream of glyceraldehyde-3-phosphate dehydrogenase, with DHAP being the key molecule. nih.govbiorxiv.org The synthesis of DHAP from its precursor, dihydroxyacetone (DHA), was sufficient to activate mTORC1 even in the absence of glucose. nih.govbiorxiv.org This suggests that DHAP levels serve as a direct indicator of glycolytic flux, linking nutrient availability to the regulation of anabolic processes controlled by mTORC1. nih.govbiorxiv.org
The rationale for this sensing mechanism may lie in DHAP's role as a precursor for the glycerol backbone used in lipid synthesis, a process promoted by active mTORC1. nih.gov By sensing DHAP, the mTORC1 pathway can ensure that lipid synthesis is only fully activated when the necessary building blocks are abundant. nih.gov
In photosynthetic organisms, TOR kinase is activated by light and CO2 assimilation, but the mechanism of this signal transmission was previously unknown. nih.govresearchgate.net Research using the green alga Chlamydomonas reinhardtii has identified cytoplasmic DHAP as the crucial metabolic regulator of TOR in response to these cues. nih.govresearchgate.net
During photosynthesis, DHAP is synthesized in the chloroplast and exported to the cytoplasm. nih.gov Metabolomic analyses revealed that DHAP levels exhibit the most significant change between dark and light conditions. nih.govresearchgate.net The addition of the DHAP precursor, DHA, was sufficient to activate TOR in the dark, mimicking the effect of light. nih.gov Conversely, a mutant defective in DHAP export from the chloroplast showed TOR insensitivity to light and inorganic carbon, but not to exogenous DHA. nih.gov These findings establish a model where the abundance of cytoplasmic DHAP, generated through photosynthesis, is transmitted to TOR to modulate its activity and promote cell growth. nih.gov
Table 2: Research Findings on DHAP and TOR Kinase Regulation
| Organism/Cell Type | Experimental Condition | Key Finding | Citation |
|---|---|---|---|
| Human Cells (AMPK DKO) | Glucose starvation followed by DHA treatment | DHAP synthesis is sufficient to activate mTORC1 in the absence of glucose. | nih.govbiorxiv.org |
| Chlamydomonas reinhardtii | Light vs. Dark conditions | DHAP is the key metabolite regulating TOR in response to light and CO2. | nih.govresearchgate.net |
Metabolic Flux Control and Pathway Efficiency influenced by Dithis compound Dynamics
The concentration and flow of DHAP are critical for maintaining metabolic balance and efficiency, particularly at the junction of upper and lower glycolysis.
Changes in metabolic demand can lead to dynamic shifts in DHAP levels, which in turn influence pathway selection. For instance, in E. coli subjected to a sudden increase in glucose availability (a "feast" condition after famine), an imbalance at the fructose-1,6-bisphosphate (FDP) branch point occurs. microbiologyresearch.orgresearchgate.net Intracellular levels of FDP and DHAP increase rapidly, while glyceraldehyde-3-phosphate (GAP) levels decrease. microbiologyresearch.orgresearchgate.net This accumulation of DHAP is thought to induce the methylglyoxal (B44143) pathway, a low-energy-yielding bypass of lower glycolysis. microbiologyresearch.org This metabolic reconfiguration represents a dynamic response to manage a sudden influx of carbon when the capacity of downstream enzymes is temporarily limited. microbiologyresearch.org
Metabolic modeling and flux analysis in E. coli further demonstrate the flexibility of pathways involving DHAP. plos.orgnih.gov Under optimal growth conditions on DHA, models predict a distributed flux through different assimilation pathways. nih.gov However, experimental results show that under specific aerobic conditions, DHA is primarily assimilated via the dihydroxyacetone kinase pathway, which produces DHAP. nih.gov This indicates that regulatory controls, not just stoichiometry, dictate the metabolic flux through DHAP-related pathways. nih.gov The dynamics of DHAP, therefore, serve as a control point, influencing the efficiency and routing of carbon through central metabolism in response to environmental and cellular states. plos.orgbiorxiv.org
Impact of Intermediate Instability on Pathway Performance
A defining characteristic of dithis compound is its chemical instability. Under neutral to basic conditions, DHAP is prone to degradation through the elimination of its phosphate group, a reaction that leads to the formation of the cytotoxic compound methylglyoxal (MG). This non-enzymatic degradation is a side reaction of the conversion of DHAP to glyceraldehyde 3-phosphate (G3P) catalyzed by the enzyme triosephosphate isomerase (TPI). The inherent instability of DHAP means that methylglyoxal is an unavoidable byproduct of glycolysis.
The chemical half-life of DHAP illustrates its instability, which has a significant impact on metabolic pathway efficiency.
Table 1: Chemical Half-life of Dithis compound (DHAP)
| Temperature | Half-life |
|---|---|
| 37°C | ~3 hours |
| 25°C | ~30 hours |
Data sourced from Hettwer et al. (2002) and Suau et al. (2006) as cited in.
This instability poses a challenge for cellular systems, which must efficiently channel DHAP through metabolic pathways to prevent its accumulation and subsequent conversion to toxic byproducts. In conditions of high glycolytic flux, if TPI activity becomes insufficient, the accumulation of DHAP can accelerate the formation of methylglyoxal. This can lead to cellular damage and is implicated in the deleterious effects of excessive glucose consumption. The synthesis of methylglyoxal from DHAP is particularly pronounced under conditions of phosphate limitation, which inhibits downstream glycolytic enzymes and causes DHAP levels to rise.
Optimization of Dithis compound Assimilation and Utilization
Cells have evolved sophisticated mechanisms to optimize the assimilation and utilization of DHAP, ensuring it is efficiently channeled into productive metabolic pathways while minimizing its toxic potential. In metabolic engineering and biocatalysis, the instability of DHAP presents a significant hurdle, making its in situ generation preferable for industrial applications.
Several enzymatic cascades have been developed to produce DHAP from more stable precursors like glycerol. One efficient method involves a four-enzyme system that converts glycerol to DHAP, which can then be used by DHAP-dependent aldolases to synthesize valuable chiral sugars. This approach avoids the accumulation of unstable DHAP by immediately using it in a subsequent reaction.
In cellular physiology, DHAP serves as a critical signaling molecule indicating glucose availability to the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth. Studies have shown that DHAP levels, more than any other glycolytic intermediate, correlate with mTORC1 activation in response to glucose. The synthesis of DHAP from dihydroxyacetone (DHA) is sufficient to activate mTORC1 even when glucose is absent. This sensing mechanism provides a rationale for linking nutrient availability directly to anabolic processes, as DHAP is a precursor for the glycerol backbone required for lipid synthesis, a process controlled by mTORC1.
In photosynthetic organisms like the alga Chlamydomonas reinhardtii, cytoplasmic DHAP exported from the chloroplast acts as the key metabolic signal for light and CO2 availability to the TOR kinase. This highlights a conserved role for DHAP as a regulatory metabolite that connects carbon availability to growth signaling across different eukaryotic kingdoms. Furthermore, in bacteria such as Bacillus subtilis, DHAP has been identified as an effector molecule for the transcriptional regulator CggR, which controls the expression of glycolytic genes. Binding of DHAP to CggR causes it to release its hold on the gapA operon, thereby regulating metabolic flux.
Biochemical Implications of Dithis compound Accumulation
The accumulation of dithis compound, often resulting from metabolic imbalances such as triosephosphate isomerase (TPI) deficiency or excessive glycolytic flux, has significant biochemical consequences. Elevated levels of DHAP are observed in the erythrocytes of diabetic patients and individuals with TPI deficiency.
Formation of Advanced Glycation Endproducts (AGEs)
One of the most detrimental outcomes of DHAP accumulation is the enhanced formation of Advanced Glycation Endproducts (AGEs). AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and their metabolites with proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, contributes to aging and the pathophysiology of various diseases, particularly diabetic complications.
DHAP contributes to AGE formation through two primary mechanisms:
Direct Glycation: DHAP itself can act as a glycating agent, reacting with the free amino groups of proteins and other biomolecules.
Indirect Glycation via Methylglyoxal (MG): DHAP spontaneously decomposes to form methylglyoxal (MG), a highly reactive dicarbonyl compound. MG is a potent precursor of AGEs, estimated to be about 20,000 times
Applications of Dihydroxyacetone Phosphate Research in Biochemistry and Biotechnology
Metabolic Engineering for Value-Added Chemical Production
Metabolic engineering leverages the modification of cellular metabolic pathways to enhance the production of specific compounds. DHAP, as a key metabolic node, is a prime target for such engineering efforts, enabling the conversion of low-cost feedstocks like glycerol (B35011) and glucose into a variety of valuable chemicals. researchgate.nettaylorandfrancis.com
Researchers have successfully engineered various microorganisms, including Escherichia coli, Corynebacterium glutamicum, and the yeast Pichia pastoris, to channel metabolic flux towards DHAP and its derivatives. a-star.edu.sgmdpi.commdpi.com A common strategy involves augmenting the availability of the precursor DHAP while blocking competing metabolic pathways. a-star.edu.sg For instance, in E. coli, deleting the gene for triosephosphate isomerase (tpiA) prevents the conversion of DHAP to glyceraldehyde-3-phosphate, leading to DHAP accumulation. nih.govethz.ch This accumulated DHAP can then be directed towards a desired product by introducing specific enzymes.
One notable example is the production of dihydroxyacetone (DHA), a key ingredient in sunless tanning products. a-star.edu.sg By expressing a DHAP-dephosphorylase from C. glutamicum in an engineered E. coli strain with augmented DHAP availability, researchers achieved significant DHA production. a-star.edu.sg Another approach involves engineering methylotrophic bacteria, such as Methylobacillus, which can generate DHAP during methanol (B129727) metabolism, for the synthesis of DHAP-derived compounds. wipo.int Similarly, the methanol assimilation pathway in Pichia pastoris, which produces DHAP as an intermediate, has been linked to heterologous pathways for the production of compounds like triacetic acid lactone. mdpi.com
Further research has focused on creating synthetic metabolic pathways. A synthetic pathway for (D)-xylose assimilation implemented in E. coli proceeds via isomerization and phosphorylation to (D)-xylulose-1-phosphate, which is then cleaved to yield glycolaldehyde (B1209225) and DHAP, opening routes to products like ethylene (B1197577) glycol and glycolic acid. nih.govacs.org
| Engineered Microorganism | Genetic Modification / Strategy | Target Product(s) | Key Findings & References |
| Escherichia coli | Expression of C. glutamicum DHAP-dephosphorylase; blocking competing pathways. | Dihydroxyacetone (DHA) | Produced 6.60 g/L of DHA at 87% of maximum theoretical yield. a-star.edu.sg |
| Escherichia coli | Introduction of yeast genes for converting DHAP to glycerol. | Glycerol | Recombinant E. coli strains were successfully constructed to produce glycerol from glucose. mdpi.com |
| Lactobacillus panis PM1 | Expression of an artificial glycerol-oxidative pathway to produce DHAP. | Lactic acid, Ethanol (B145695), 1,3-Propanediol (B51772) (1,3-PDO) | Successfully utilized glycerol from bioethanol thin stillage to produce value-added chemicals. asm.org |
| Pichia pastoris | Combined endogenous methanol assimilation (forms DHAP) with a heterologous pathway. | Triacetic acid lactone (TAL) | First report of direct TAL synthesis from methanol in P. pastoris. mdpi.com |
| Methylobacillus sp. | Genetically engineered to enable synthesis of DHAP-derived compounds from methanol. | Various biochemicals | A patent describes the use of these microorganisms for large-scale methanol fermentations. wipo.int |
| Escherichia coli | Implementation of a synthetic pathway for (D)-xylose assimilation via a DHAP intermediate. | Ethylene glycol, Glycolic acid | Produced 4.3 g/L of glycolic acid at a molar yield of 0.9 in shake flasks. nih.govacs.org |
The central position of DHAP in metabolism makes it a crucial precursor for the microbial production of various biofuels and biochemicals. taylorandfrancis.com A significant area of research is the valorization of crude glycerol, a major byproduct of biodiesel production. nih.gov Microorganisms can be engineered to convert glycerol into DHAP through either a fermentative or a respiratory route. taylorandfrancis.com This DHAP is then further metabolized to produce compounds like 1,3-propanediol (1,3-PDO), a valuable monomer for polymer synthesis. asm.orgbibliotekanauki.pl The conversion of glycerol to 1,3-PDO involves a DHAP intermediate in the oxidative pathway, which is subsequently metabolized to pyruvate. bibliotekanauki.pl
In addition to 1,3-PDO, engineered pathways branching from DHAP can yield other commercially important chemicals. These include organic acids, ethanol, and 2,3-butanediol. asm.orgnih.govmdpi.com For example, engineered Lactobacillus panis can convert glycerol-derived DHAP into lactic acid or 1,3-PDO, depending on the culture pH. asm.org The production of ethanol in microorganisms like Saccharomyces cerevisiae and Zymomonas mobilis also proceeds through the glycolytic pathway, where DHAP is a key intermediate. mdpi.com By redesigning metabolic networks, it is possible to optimize the flux from central metabolites like DHAP towards these target biofuels and biochemicals, enhancing yield and productivity. taylorandfrancis.comresearchgate.net
Biocatalysis and Biotransformations Leveraging Dihydroxyacetone Phosphate (B84403)
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. google.com DHAP is a cornerstone of modern biocatalysis, particularly in the synthesis of complex carbohydrates, due to its role as the natural donor for a class of stereoselective C-C bond-forming enzymes known as DHAP-dependent aldolases. researchgate.netnih.gov
DHAP-dependent aldolases are powerful tools for asymmetric synthesis because they catalyze aldol (B89426) additions with predictable regio- and stereoselectivity. nih.gov These enzymes use DHAP as a nucleophilic donor and a wide variety of aldehydes as electrophilic acceptors. researchgate.netresearchgate.net This versatility allows for the synthesis of a vast array of rare sugars and carbohydrate analogues, many of which have potential applications as low-calorie sweeteners, prebiotics, or pharmaceutical synthons. nih.govmq.edu.au
Four main classes of DHAP-dependent aldolases provide access to a complete set of diastereomers of vicinal diols from achiral aldehydes:
D-fructose-1,6-bisphosphate aldolase (B8822740) (FruA)
L-rhamnulose-1-phosphate aldolase (RhaD)
L-fuculose-1-phosphate aldolase (FucA)
D-tagatose-1,6-bisphosphate aldolase
By selecting the appropriate aldolase, chemists can control the stereochemical outcome of the reaction. researchgate.net For example, L-rhamnulose-1-phosphate aldolase (RhaD) has been used to catalyze the reaction between DHAP and D-glyceraldehyde to produce both D-sorbose and D-psicose simultaneously. beilstein-journals.org Similarly, L-fuculose-1-phosphate aldolase has been employed for the stereoselective synthesis of D-psicose. beilstein-journals.org
A major hurdle for the large-scale application of this technology is the high cost and relative instability of DHAP. nih.gov To overcome this, methods have been developed to generate DHAP in situ from inexpensive starting materials like glycerol, dihydroxyacetone, or fructose-1,6-bisphosphate. researchgate.netnih.govplos.org
| Rare Sugar/Analogue | Aldolase Used | Aldehyde Acceptor | Key Findings & References |
| D-Sorbose | L-rhamnulose-1-phosphate aldolase (RhaD) | D-Glyceraldehyde | Simultaneous enzymatic synthesis of D-sorbose and D-psicose was achieved. beilstein-journals.org |
| D-Psicose | L-fuculose-1-phosphate aldolase (FucA) | D-Glyceraldehyde | Stereoselective synthesis using DHAP generated in situ from L-glycerol-3-phosphate. beilstein-journals.org |
| L-Fructose | L-rhamnulose-1-phosphate aldolase (RhaD) | L-Glyceraldehyde | RhaD selectively used L-glyceraldehyde from a racemic mixture to produce L-fructose. beilstein-journals.org |
| D-Fructose-1,6-bisphosphate | D-fructose-1,6-bisphosphate aldolase (FruA) | D-Glyceraldehyde-3-phosphate | A widely used reaction in both natural glycolysis and synthetic biocatalytic cascades. google.com |
| Deoxymannojirimycin (analogue) | Aldolase | 2-hydroxy-3-azido propionaldehyde | Synthesized in a two-step chemo-enzymatic, one-pot procedure. google.com |
To address the challenge of providing the unstable DHAP substrate, researchers have designed elegant multi-enzyme cascade reactions. mq.edu.auplos.org These cascades integrate DHAP production with its subsequent consumption in an aldolase-catalyzed reaction, all within a single reaction vessel ("one-pot" synthesis). mq.edu.auresearchgate.net This approach improves process efficiency and minimizes the degradation of DHAP. core.ac.uk
A common and effective cascade design starts with glycerol. mq.edu.auplos.orgresearchgate.net The reaction sequence typically involves:
Phosphorylation: Glycerol is phosphorylated to glycerol-3-phosphate by a glycerol kinase, with an ATP regeneration system (e.g., using acetate (B1210297) kinase) to replenish the consumed ATP. mq.edu.auplos.org
Oxidation: The stable glycerol-3-phosphate intermediate is then oxidized to DHAP. This can be achieved using either an L-glycerol-3-phosphate oxidase (which produces hydrogen peroxide as a byproduct) or a glycerol-3-phosphate dehydrogenase (which requires NAD⁺ regeneration). mq.edu.auplos.org If an oxidase is used, catalase is added to decompose the hydrogen peroxide. mq.edu.auscience.gov
Aldol Addition: The DHAP generated in situ is immediately used by a DHAP-dependent aldolase (e.g., FruA) to react with an acceptor aldehyde, forming the desired chiral sugar phosphate. plos.orgresearchgate.net
Dephosphorylation (Optional): A phosphatase can be included to remove the phosphate group from the final product. researchgate.net
One study identified a highly efficient four-enzyme cascade (glycerol kinase, acetate kinase, glycerophosphate oxidase, and catalase) that achieved 88% conversion of glycerol to DHAP, which was then coupled with an aldolase to produce rare chiral sugars. plos.orgscience.gov These multi-enzyme systems exemplify the field of systems biocatalysis, which aims to construct artificial metabolic pathways for preparative synthesis. researchgate.net
Development of In Vitro Reconstituted Metabolic Systems
In vitro reconstituted metabolic systems, also known as cell-free systems, involve the assembly of purified enzymes or cell extracts to perform complex multi-step biotransformations outside of a living cell. nih.govresearchgate.net These systems offer several advantages over whole-cell fermentation, including the circumvention of cell wall barriers, elimination of competing metabolic pathways, and removal of cellular regulation and toxicity issues. researchgate.net DHAP is a central component in the design of many such systems, both as a production target and as a key building block. nih.govresearchgate.net
Researchers have developed cell-free systems specifically for the production of DHAP from glucose. rug.nl In one approach, a fully functional glycolytic network was established using cell-free extract from an E. coli mutant lacking triose-phosphate isomerase (tpiA) and AMP nucleosidase (amn). nih.gov This system could produce DHAP from glucose, and by implementing a synthetic operon with optimized enzyme levels, the production rate was tripled. rug.nl
Beyond producing DHAP itself, in vitro systems are used to construct synthetic pathways that utilize DHAP. A 10-step catalytic system was assembled to synthesize unnatural monosaccharides, using the versatile DHAP building block produced via an insulated glycolytic pathway. nih.gov Another study reconstituted four enzymes of the gluconeogenesis pathway from the thermophilic archaeon Sulfolobus solfataricus. nih.gov This system converted 3-phosphoglycerate (B1209933) to fructose-6-phosphate (B1210287) and was used to study the effect of intermediate instability at high temperatures. The mathematical model developed for this system revealed that significant carbon loss occurred due to the degradation of thermolabile intermediates, including DHAP, glyceraldehyde-3-phosphate, and 1,3-bisphosphoglycerate. nih.gov This highlights a key challenge in designing robust in vitro systems, particularly with thermally sensitive molecules like DHAP. core.ac.uknih.gov
| In Vitro System | Purpose | Key Enzymes / Components | Key Findings & References |
| E. coli Cell-Free Extract | DHAP production from glucose | Endogenous glycolysis enzymes from ΔtpiA Δamn mutant, Lactate dehydrogenase | Demonstrated a functional glycolytic network for DHAP production; insulation from side reactions was crucial. nih.gov |
| Optimized E. coli Cell-Free System | Improved DHAP production from glucose | Synthetic operon with four genes (including hexokinase and fructose-bisphosphate aldolase) | Tripled the production rate of DHAP compared to the non-optimized system. rug.nl |
| 10-Step Catalytic System | Synthesis of unnatural monosaccharides | Insulated glycolysis pathway for DHAP production, Aldolase | Assembled a complex system of biotransformations (SBT) for producing novel sugars from DHAP. nih.gov |
| Reconstituted S. solfataricus Pathway | Study of gluconeogenesis and intermediate stability | Phosphoglycerate kinase, GAPDH, Triose phosphate isomerase, Fructose-1,6-bisphosphate aldolase/phosphatase | Revealed significant carbon loss due to the thermal instability of DHAP and other intermediates at high temperatures. nih.gov |
| Multi-enzyme Cascade | Rare sugar synthesis from glycerol | Glycerol kinase, Acetate kinase, Glycerophosphate oxidase, Catalase, Aldolase | Efficient one-pot system for the in situ generation of DHAP and its use in synthesis. mq.edu.auplos.orgscience.gov |
Use of Dihydroxyacetone Phosphate in Model Systems for Fundamental Metabolic Studies
Dithis compound (DHAP) is a pivotal intermediate in central carbon metabolism, situated at the crossroads of several major metabolic pathways. medchemexpress.com Its unique position makes it an invaluable tool in model systems for dissecting the complexities of metabolic networks. Researchers utilize DHAP to investigate the dynamics of glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway (PPP), as well as the interface between carbohydrate and lipid metabolism. wikidoc.orgcreative-enzymes.comtaylorandfrancis.com By observing the fate of DHAP and its isotopomers in organisms ranging from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and mammalian cells, scientists can gain insights into enzyme kinetics, metabolic flux, and the intricate regulatory mechanisms that govern cellular energy and biosynthesis. ebi.ac.uknih.govbiorxiv.org
Probing Glycolysis and Gluconeogenesis
DHAP is a central intermediate in both glycolysis and gluconeogenesis. In glycolysis, the enzyme fructose-1,6-bisphosphate aldolase cleaves fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (GAP). biorxiv.orgnih.gov Triosephosphate isomerase (TPI) then rapidly interconverts these two triose phosphates, ensuring that both can proceed through the energy-payoff phase of glycolysis. nih.gov In gluconeogenesis, this process is reversed, with DHAP and GAP condensing to form fructose-1,6-bisphosphate. pnas.org
The equilibrium between DHAP and GAP, governed by TPI, is a critical control point that can dictate the direction of metabolic flux towards either energy production or biosynthesis. researchgate.net Model systems are frequently used to study this equilibrium and its implications. For instance, by using isotope tracers like [1,2-¹³C]-glucose in E. coli, researchers can measure the forward and backward fluxes of the TPI reaction. nih.gov This allows for the calculation of the Gibbs free energy (ΔG) of the reaction in vivo, providing a quantitative measure of how close the reaction is to equilibrium. nih.gov
In one such study, an E. coli strain with an inducible TPI enzyme was created. nih.gov By varying the level of TPI expression, researchers could manipulate the reversibility of the reaction. At low TPI levels, the flux was nearly unidirectional, while at high levels, the reaction approached complete reversibility. nih.gov This demonstrates how model systems can be engineered to study the kinetic properties of individual enzymes within a complex pathway.
Studies using hyperpolarized [2-¹³C]dihydroxyacetone in perfused rat livers have provided real-time insights into hepatic gluconeogenesis and glycolysis. nih.gov This technique allows for the non-invasive tracking of the labeled carbon from DHAP as it is metabolized into various downstream products like glucose, phosphoenolpyruvate (B93156), and lactate. nih.gov Such experiments revealed that under gluconeogenic conditions (fasted state), the flux towards glucose production was favored, whereas in the glycogenolytic state (fed state), glycolytic products were more prominently labeled. nih.gov These findings highlight the utility of DHAP as a probe to distinguish between different metabolic states in intact organs.
Investigating the Pentose Phosphate Pathway and Lipid Synthesis
DHAP also serves as a crucial link to the pentose phosphate pathway (PPP) and lipid biosynthesis. The non-oxidative branch of the PPP is interconnected with glycolysis through the intermediates GAP and fructose-6-phosphate. mdpi.com Furthermore, the glycolytic enzyme aldolase can condense DHAP with erythrose-4-phosphate (an intermediate of the PPP) to form sedoheptulose-1,7-bisphosphate, creating another connection between the two pathways. mdpi.com In engineered Saccharomyces cerevisiae, an alternative xylose utilization pathway was created where xylose is ultimately converted to glycolaldehyde and DHAP, bypassing the native PPP. plos.org This modular approach allows for the independent optimization of pentose sugar conversion, showcasing the use of DHAP in synthetic biology applications. plos.org
The role of DHAP as a precursor for lipid synthesis is fundamental. taylorandfrancis.com It is reduced to glycerol-3-phosphate (G3P) by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikidoc.orgcreative-enzymes.com G3P forms the backbone for the synthesis of triacylglycerols (storage fats) and glycerophospholipids (membrane components). nih.gov This reaction, therefore, represents a major link between carbohydrate and lipid metabolism. wikidoc.orgcreative-enzymes.com The glycerol-3-phosphate shuttle, which involves the interconversion of DHAP and G3P, is also critical for regenerating NAD+ in the cytosol, allowing for the continuous operation of glycolysis. wikidoc.org Model systems like C. elegans have been instrumental in elucidating the pathways of ether lipid synthesis, which also begins with the acylation of DHAP. nih.gov
Recent studies in human cell lines have also uncovered a signaling role for DHAP. It has been identified as a key metabolite that signals glucose availability to the mTORC1 kinase, a central regulator of cell growth and metabolism. biorxiv.org The cellular levels of DHAP change dramatically in response to glucose concentrations, making it an ideal indicator of glycolytic flux. biorxiv.org
Table 1: Use of Dithis compound in Different Model Systems
| Model System | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Escherichia coli | Metabolic flux analysis; Enzyme kinetics | Used isotope tracers to measure the reversibility of the triosephosphate isomerase (TPI) reaction and calculate its in vivo Gibbs free energy. | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Synthetic biology; Pentose metabolism | Engineered an alternative xylose utilization pathway where DHAP is a key product, bypassing the native pentose phosphate pathway. | plos.org |
| Perfused Rat Livers | Real-time metabolic imaging | Used hyperpolarized [2-¹³C]DHA to non-invasively track gluconeogenic and glycolytic fluxes and distinguish between metabolic states. | nih.gov |
| Human Cell Lines (HEK-293T) | Metabolic signaling | Identified DHAP as a key signaling molecule that indicates glucose availability to the mTORC1 pathway, a master regulator of cell growth. | biorxiv.org |
| Caenorhabditis elegans | Lipid metabolism | Used to study the biosynthesis of ether lipids, which starts from the acylation of DHAP. | nih.gov |
Table 2: Examples of Research Findings from DHAP-focused Metabolic Studies
| Study Type | Model System | Measured Parameter | Finding | Reference(s) |
|---|---|---|---|---|
| Isotope Tracer Analysis | E. coli | Ratio of backward-to-forward flux for TPI | The flux ratio, and thus the reaction's proximity to equilibrium, could be controlled by inducing TPI expression. | nih.gov |
| Hyperpolarized NMR Spectroscopy | Perfused Rat Livers | Relative labeling of metabolites | Injection of hyperpolarized DHAP precursor led to distinct labeling patterns in gluconeogenic vs. glycogenolytic states, allowing real-time pathway analysis. | nih.gov |
| Metabolomics | Human Cell Lines | Metabolite concentrations | DHAP levels showed one of the largest fold-changes (approx. 10-fold) in response to varying glucose concentrations, suiting its role as a signaling molecule. | biorxiv.org |
| Genetic Engineering | Saccharomyces cerevisiae | Metabolite abundance in engineered strain | An alternative xylose pathway produced DHAP and led to different levels of PPP intermediates compared to the traditional pathway. | plos.org |
Future Research Directions
Elucidating Novel Dihydroxyacetone Phosphate-Mediated Regulatory Networks
Recent studies have highlighted that DHAP is more than just a metabolic intermediate; it acts as a signaling molecule that communicates glucose availability to key regulatory pathways. nih.gov A pivotal area of future research will be the comprehensive mapping of these DHAP-mediated regulatory networks.
Key Research Questions:
How does DHAP interact with and modulate the activity of signaling proteins beyond the known mTORC1 pathway? nih.gov
What are the downstream targets of DHAP signaling, and how do they coordinate cellular responses to nutrient availability?
Are there specific DHAP-binding proteins that act as sensors, and what are their mechanisms of action?
Research has shown that DHAP levels, along with those of glyceraldehyde 3-phosphate (GAP), exhibit the most significant fold-change between high and low glucose conditions, making it an ideal candidate for a signaling molecule. nih.govbiorxiv.org Future investigations will likely employ techniques such as affinity purification-mass spectrometry and chemical proteomics to identify novel DHAP-interacting proteins and unravel the intricate connections between central metabolism and cellular signaling cascades. elisakits.co.uk
Advancements in High-Throughput Synthetic and Analytical Methodologies for Dihydroxyacetone Phosphate (B84403)
The inherent instability of DHAP presents a significant challenge for its use in synthetic chemistry. researchgate.net Consequently, a major thrust of future research will be the development of robust and efficient high-throughput methods for both its synthesis and analysis.
Synthetic Methodologies:
Current enzymatic routes for DHAP production often result in complex product mixtures. researchgate.net Future work will focus on:
In situ generation: Developing integrated multi-enzyme cascades that produce DHAP immediately before its intended use in subsequent reactions, thereby minimizing degradation. core.ac.ukresearchgate.net
Stable precursors: Synthesizing stable precursors that can be readily converted to DHAP on demand. core.ac.ukresearchgate.net
Process optimization: Innovating fermentation processes, potentially from waste glycerol (B35011), to improve yields and reduce production costs. mdpi.com
Analytical Methodologies:
Accurate quantification of DHAP is crucial for both research and industrial applications. While methods like HPLC-TripleTOF Mass Spectrometry have been developed for measuring DHAP in biological samples, there is a need for more rapid and accessible techniques. science.gov Future advancements may include:
Real-time analysis: Developing in vitro real-time analysis methods to rapidly screen and optimize enzyme networks for DHAP production. nih.govrug.nl
Biosensors: Creating genetically encoded or synthetic biosensors for the dynamic, in vivo monitoring of DHAP levels.
| Analytical Technique | Application | Reference |
| HPLC-TripleTOF Mass Spectrometry | Quantification of DHAP in red blood cells | science.gov |
| Metabolic Real-Time Analysis | Optimization of in vitro glycolysis for DHAP production | nih.govrug.nl |
Rational Design of Enzymes for Enhanced Dithis compound Utilization
DHAP-dependent aldolases are powerful biocatalysts for stereoselective carbon-carbon bond formation, a critical process in the synthesis of valuable chiral compounds and rare sugars. researchgate.netresearchgate.net A significant area of future research lies in the rational design and engineering of these and other enzymes to improve their efficiency and broaden their substrate scope.
Approaches to Enzyme Engineering:
Directed Evolution: Employing iterative rounds of mutation and selection to generate enzyme variants with desired properties, such as increased stability, altered substrate specificity, or enhanced catalytic activity. core.ac.uk
Computational Design: Using computer-aided design frameworks to predict beneficial mutations and design novel enzyme active sites. researchgate.netiucr.org For example, the Rosetta enzyme design protocol has been used to model the isomerization of DHAP to glyceraldehyde-3-phosphate (GAP). researchgate.net
The goal is to create a toolbox of robust and versatile enzymes that can be integrated into efficient biocatalytic cascades for the production of high-value chemicals from DHAP. science.gov
Deeper Understanding of Dithis compound's Role in Stress Responses and Cellular Homeostasis
Emerging evidence suggests a role for DHAP and its related metabolic pathways in cellular stress responses and the maintenance of homeostasis. sciopen.com Future research will aim to clarify these connections and understand the underlying molecular mechanisms.
Areas of Investigation:
Oxidative Stress: Investigating how excess DHAP, which can arise from high fructose (B13574) metabolism, contributes to the formation of advanced glycation end products and oxidative stress. researchgate.net
Redox Balance: Elucidating the role of enzymes that interconvert DHAP and glycerol-3-phosphate, such as glycerol-3-phosphate dehydrogenase (GPDH), in maintaining cellular redox balance (NADH/NAD+ ratio) under stress conditions like salt and osmotic stress. sciopen.compatsnap.com
Mitochondrial Function: Exploring the impact of DHAP levels on mitochondrial stress and function, as suggested by studies showing that exogenous dihydroxyacetone (DHA) exposure can lead to mitochondrial dysfunction. researchgate.net
Studies in soybeans have shown that the overexpression of a mitochondrial FAD-GPDH, which converts glycerol-3-phosphate to DHAP, confers resistance to salt and osmotic stress by maintaining cellular redox homeostasis and protecting mitochondrial respiration. sciopen.com
Integration of Multi-Omics Data for Comprehensive Dithis compound Metabolic Profiling
To gain a holistic understanding of DHAP metabolism and its regulation, future research will increasingly rely on the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. nih.govplos.org
Integrative Approaches:
Metabolic Modeling: Using genome-scale metabolic models as a scaffold to integrate omics data and predict metabolic fluxes through DHAP-related pathways under various conditions. plos.orgskemman.is
Computational Pipelines: Developing and applying computational tools, such as MetDeeCINE, that use deep learning and multi-omics data to decipher the quantitative relationships between enzymes and metabolites in the DHAP network. biorxiv.org
Systems Biology: Employing a systems biology approach to translate high-throughput metabolite profiles (metabolome) into the set of metabolic fluxes (fluxome) from which they originate, providing mechanistic insights into metabolic regulation. nih.gov
By combining these powerful analytical and computational approaches, researchers can build comprehensive models of DHAP metabolism, identify key regulatory nodes, and uncover novel disease-relevant pathways. oup.commdpi.com
Q & A
Basic Research Questions
Q. How can Hydroxyacetone phosphate (HAP) be quantified accurately in complex biological matrices?
- Methodological Approach : Fluorometric assays optimized for structurally similar compounds (e.g., dithis compound, DHAP) can be adapted for HAP detection. Key steps include:
- Standard Curve Preparation : Use HAP standards in a concentration range relevant to your sample type. Dilute samples exceeding the highest standard to avoid signal saturation .
- Replicates : Perform assays in duplicate or triplicate to minimize variability and improve statistical reliability .
- Background Correction : Subtract background signals (e.g., autofluorescence from cellular debris) using sample-specific controls .
Q. What are critical factors in stabilizing this compound during sample preparation?
- Key Considerations :
- Temperature Control : Store samples at −80°C immediately post-collection to prevent enzymatic degradation. Avoid freeze-thaw cycles .
- Buffer Composition : Use phosphate-free buffers (e.g., Tris-HCl) to minimize interference in downstream phosphate assays .
- Inhibitors : Add metabolic inhibitors (e.g., sodium fluoride) to halt phosphatase activity during extraction .
Advanced Research Questions
Q. How does this compound interface with non-canonical metabolic pathways?
- Mechanistic Insights :
- Biodegradation Pathways : In Rhizobium huakuii, HAP is a product of fosfomycin breakdown via C–P bond cleavage, implicating it in xenobiotic metabolism. Experimental validation involves isotopic tracing (e.g., ³¹P-NMR) to track phosphate release .
- Enzyme Engineering : HAP serves as a substrate for redesigned aldolases (e.g., fructose-6-phosphate aldolase mutants). Use directed evolution to enhance enzyme affinity for HAP and characterize activity via kinetic assays (Km, Vmax) .
Q. What experimental strategies resolve contradictions in HAP’s role across metabolic networks?
- Integrated Workflow :
- Multi-Omics Correlation : Pair metabolomics (HAP levels) with transcriptomics to identify regulatory nodes (e.g., gldA in glycerol metabolism) .
- In Situ Probes : Develop fluorescent biosensors (e.g., FRET-based) for real-time HAP monitoring in live cells, circumventing extraction artifacts .
Q. How can electrochemical methods elucidate HAP’s synthetic or degradative pathways?
- Electrocatalysis : Copper electrodes facilitate HAP synthesis from CO₂ reduction. Optimize pH (near-neutral) and potential (−0.8 V vs. RHE) to favor hydroxyacetone intermediates, then phosphorylate using ATP-dependent kinases .
- Analytical Validation : Couple electrochemical reactors with inline HPLC to quantify HAP yield and byproducts (e.g., 1,2-propanediol) .
Methodological Notes
- Cross-Platform Validation : Always corroborate fluorometric data with orthogonal methods (e.g., enzymatic assays, LC-MS) to mitigate matrix effects .
- Strain-Specific Effects : When studying HAP in microbial systems, account for media composition (e.g., low-phosphate conditions in E. coli to avoid lysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
